molecular formula C6H16N+ B14706000 Ethanaminium, N-ethyl-N,N-dimethyl- CAS No. 15302-89-3

Ethanaminium, N-ethyl-N,N-dimethyl-

Cat. No.: B14706000
CAS No.: 15302-89-3
M. Wt: 102.20 g/mol
InChI Key: ZJHQDSMOYNLVLX-UHFFFAOYSA-N
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Description

Ethanaminium, N-ethyl-N,N-dimethyl- is a quaternary ammonium compound with the molecular formula C₅H₁₄N⁺ (often associated with counterions such as chloride or hydroxide). Structurally, it consists of a central nitrogen atom bonded to one ethyl group, two methyl groups, and a hydrogen atom, forming a positively charged cation (Fig. 1). This compound is part of a broader class of alkyl-substituted ethanaminium salts, which are characterized by their stability, ionic nature, and diverse applications in pharmaceuticals, surfactants, and chemical synthesis .

Key properties include:

  • Molecular weight: 87.16 g/mol (as the free cation) .
  • IUPAC Name: Ethanaminium, N-ethyl-N,N-dimethyl-.
  • CAS Registry Number: 616-39-7 (neutral form) or 95500-19-9 (hydroxide salt) .
  • Functional groups: Quaternary ammonium center with ethyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanaminium, N-ethyl-N,N-dimethyl- can be synthesized through several methods. One common method involves the alkylation of dimethylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NH} + \text{C2H5X} \rightarrow \text{(CH3)2NC2H5} + \text{HX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, the production of N,N-Dimethylethylamine often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to neutralize the hydrogen halide by-product .

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethyl-N,N-dimethylamine oxide.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

    Addition: It can react with electrophiles to form addition products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Nucleophiles: Halides, cyanides, and other nucleophiles are used in substitution reactions.

    Electrophiles: Alkyl halides and acyl halides are typical electrophiles for addition reactions.

Major Products Formed

The major products formed from these reactions include N-ethyl-N,N-dimethylamine oxide, substituted amines, and various addition products depending on the specific reagents and conditions used .

Scientific Research Applications

Ethanaminium, N-ethyl-N,N-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanaminium, N-ethyl-N,N-dimethyl- involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity through binding and subsequent conformational changes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl Ethanamine (C₄H₁₁N)

  • Molecular weight : 73.14 g/mol .
  • Structure : A tertiary amine with two methyl and one ethyl group attached to nitrogen.
  • Key differences : Lacks the quaternary ammonium center, making it less polar and more volatile.
  • Applications : Intermediate in organic synthesis; less biologically active due to reduced cationic stability .
Property N,N-Dimethyl Ethanamine N-Ethyl-N,N-dimethyl Ethanaminium
Nitrogen hybridization sp³ (tertiary amine) sp³ (quaternary ammonium)
Boiling point ~85°C Decomposes before boiling
Solubility in water Moderate High (ionic nature)
Bioactivity Limited Mitochondrial-targeting potential

(2-Aminoethyl)trimethylammonium Chloride (C₅H₁₄ClN₂)

  • Molecular weight : 152.63 g/mol .
  • Structure: Contains an additional aminoethyl group, resulting in a bifunctional quaternary ammonium compound.
  • Key differences: The aminoethyl group enables hydrogen bonding, enhancing solubility and reactivity in biological systems.
  • Applications : Used in biochemical studies for membrane permeability modulation .

N-Ethyl-N,N-dimethyl Ethanaminium Hydroxide (C₆H₁₇NO)

  • Molecular weight : 119.21 g/mol .
  • Structure : Hydroxide salt form of the target compound.
  • Key differences : Highly alkaline and corrosive (pH >12), classified as a hazardous substance (Skin Corr. 1A) .
  • Applications : Catalyst in organic reactions; requires careful handling due to toxicity .

Mitochondrial Targeting

Compounds with N,N-dimethyl or N-ethyl-N,N-dimethyl substituents exhibit enhanced mitochondrial accumulation. For example:

  • Parent compound (N,N-dimethyl amino moiety): Ionizes under physiological conditions, facilitating mitochondrial transport comparable to triphenylphosphonium (TPP) moieties .
  • Derivatives with ethyl groups : Show 2–3× higher mitochondrial concentrations than methyl-only analogs, suggesting ethyl groups improve lipophilicity and membrane penetration .

Antimicrobial and Anti-Parasitic Activity

  • N,N-Dimethyl acetamide derivatives : Demonstrated moderate anti-leishmanial activity (72–107% infection prevention), while N,N-diethyl analogs were less effective due to steric hindrance .
  • Quaternary ammonium salts with ethyl groups : Broad-spectrum antimicrobial agents; ethyl substituents enhance interaction with bacterial cell membranes .

Q & A

Q. What are the recommended safety protocols for handling Ethanaminium, N-ethyl-N,N-dimethyl- derivatives in laboratory settings?

Basic Question
Ethanaminium derivatives require stringent safety measures due to their corrosive and toxic properties. Key protocols include:

  • Personal Protective Equipment (PPE): Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .
  • Waste Management: Segregate waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
  • Emergency Procedures: Immediate flushing with water for skin/eye exposure and medical consultation for ingestion/inhalation .
  • Storage: Store in corrosion-resistant containers at controlled temperatures, avoiding incompatible materials (e.g., strong acids) .

Q. What synthetic routes are commonly employed to prepare Ethanaminium, N-ethyl-N,N-dimethyl- salts, and what factors influence yield optimization?

Basic Question
Synthesis typically involves quaternization of tertiary amines with alkyl halides or sulfonates. For example:

  • Alkylation: Reacting N-ethyl-N,N-dimethylamine with ethyl iodide under anhydrous conditions yields the ethanaminium iodide derivative .
  • Counterion Exchange: Metathesis reactions (e.g., substituting bromide for iodide) can modulate solubility and crystallinity .
    Optimization Factors:
  • Reagent Purity: Anhydrous solvents and stoichiometric control minimize side reactions .
  • Temperature: Moderate heating (40–60°C) accelerates quaternization while avoiding decomposition .
  • Catalysts: Phase-transfer catalysts improve reaction efficiency in biphasic systems .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Ethanaminium, N-ethyl-N,N-dimethyl- compounds?

Basic Question

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm quaternary ammonium structure and counterion identity (e.g., bromide vs. iodide) .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight and detects impurities .
  • FT-IR: Identifies functional groups (e.g., C-N stretching at 1,020–1,100 cm1^{-1}) and hydrogen bonding patterns .
  • X-ray Crystallography: Resolves crystal packing and cation-anion interactions in solid-state structures .

Q. How do computational studies inform the design of reactions involving Ethanaminium, N-ethyl-N,N-dimethyl- derivatives as catalysts or intermediates?

Advanced Question
Computational methods (e.g., DFT) predict reactivity and guide experimental design:

  • Transition State Analysis: Calculates activation energies for reactions like Suzuki-Miyaura couplings, where ethanaminium salts act as phase-transfer catalysts .
  • Electronic Structure Modeling: Reveals how quaternary ammonium groups stabilize intermediates via electrostatic interactions .
  • Solvent Effects: Molecular dynamics simulations optimize solvent selection to enhance reaction rates and selectivity .

Q. What strategies resolve contradictions in reported reactivity data for Ethanaminium salts under varying pH conditions?

Advanced Question
Discrepancies in pH-dependent reactivity (e.g., hydrolysis vs. stability) are addressed through:

  • Controlled Kinetic Studies: Isolating pH-specific degradation pathways (e.g., hydroxide attack at high pH) .
  • In Situ Monitoring: Techniques like UV-Vis or 19^19F NMR track real-time changes in ionic species .
  • Counterion Screening: Comparing bromide, iodide, and hydroxide salts identifies anion-specific stability trends .

Q. What experimental approaches validate the mechanistic role of Ethanaminium derivatives in organocatalytic cycles?

Advanced Question

  • Isotopic Labeling: 2^2H or 13^13C isotopes trace the catalyst’s participation in bond-forming steps .
  • Kinetic Isotope Effects (KIE): Differentiate between rate-determining steps (e.g., substrate activation vs. product release) .
  • Structure-Activity Relationships (SAR): Modifying alkyl chain length or substituents correlates structural features with catalytic efficiency .

Q. How does the choice of counterion impact the physicochemical properties of Ethanaminium, N-ethyl-N,N-dimethyl- salts?

Advanced Question
Counterions (e.g., Br^-, I^-, OH^-) influence:

  • Solubility: Iodide salts exhibit higher organic solvent compatibility than hydroxides .
  • Thermal Stability: Hydroxide derivatives decompose at lower temperatures due to Hofmann elimination .
  • Catalytic Activity: Bulky anions (e.g., tosylate) enhance phase-transfer capabilities in biphasic systems .

Properties

IUPAC Name

diethyl(dimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N/c1-5-7(3,4)6-2/h5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHQDSMOYNLVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276773
Record name Ethanaminium, N-ethyl-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-89-3
Record name Ethanaminium, N-ethyl-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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